Cas no 2137861-66-4 (methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate)

methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate
- methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate
- EN300-1132020
- 2137861-66-4
-
- インチ: 1S/C8H14N2O4S/c1-14-8(12)6-7(11)10-15(13)4-2-9-3-5-15/h9H,2-6H2,1H3
- InChIKey: IPLRTXWZDXYZAN-UHFFFAOYSA-N
- ほほえんだ: S1(CCNCC1)(=NC(CC(=O)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 234.06742811g/mol
- どういたいしつりょう: 234.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 93.2Ų
methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132020-0.05g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1132020-0.5g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1132020-0.25g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1132020-10g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1132020-1.0g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1132020-1g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1132020-2.5g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1132020-5g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1132020-0.1g |
methyl 2-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]acetate |
2137861-66-4 | 95% | 0.1g |
$804.0 | 2023-10-26 |
methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetateに関する追加情報
Research Brief on Methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate (CAS: 2137861-66-4)
Methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate (CAS: 2137861-66-4) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiomorpholine-1,1-dioxide scaffold, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and small-molecule modulators of biological pathways. Recent studies have explored its synthesis, physicochemical properties, and biological activity, positioning it as a candidate for further drug discovery efforts.
The synthesis of methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate involves a multi-step process that includes the condensation of thiomorpholine-1,1-dioxide derivatives with methyl carbamoylacetate under controlled conditions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound. Researchers have noted its stability under physiological conditions, which is a critical factor for its potential use in vivo.
In terms of biological activity, preliminary studies have demonstrated that methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate exhibits inhibitory effects against specific enzymes involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively target kinases and proteases, which are key players in cellular signaling and disease progression. These findings suggest that the compound could serve as a lead structure for the development of new therapeutics for conditions such as cancer, autoimmune diseases, and neurodegenerative disorders.
Recent research has also investigated the pharmacokinetic and pharmacodynamic properties of methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate. In vitro and in vivo studies have revealed favorable absorption and distribution profiles, along with moderate metabolic stability. However, further optimization may be required to enhance its bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies are currently underway to refine the compound's design and improve its therapeutic index.
The potential applications of methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate extend beyond its direct use as a drug candidate. Its unique chemical structure makes it a valuable tool for probing biological systems and understanding molecular interactions. For example, it has been utilized in chemical biology studies to elucidate the mechanisms of enzyme inhibition and to identify novel binding sites on target proteins. These insights could pave the way for the discovery of new drug targets and therapeutic strategies.
In conclusion, methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate (CAS: 2137861-66-4) represents a promising compound in the field of chemical biology and medicinal chemistry. Its synthesis, biological activity, and potential therapeutic applications have been the focus of recent research, highlighting its versatility and utility in drug discovery. Future studies will likely explore its clinical potential and further optimize its properties for therapeutic use. As the field advances, this compound may emerge as a key player in the development of next-generation pharmaceuticals.
2137861-66-4 (methyl 2-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylacetate) 関連製品
- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)
- 1446407-07-3(3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 2750-22-3(3-benzoyl-4-methoxyaniline hydrochloride)
- 1437795-13-5(2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)
- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)
- 2227890-41-5((1S)-3-amino-1-(3-bromophenyl)propan-1-ol)
- 2229525-48-6(2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)
- 154127-19-2((S)-Brinzolamide)
- 170112-17-1(Methyl (E)-(3S)-3-amino-4-phenylbut-1-enyl sulfone hydrochloride)




